(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-chloro-2-methoxyphenyl)methanone
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Overview
Description
The compound "(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-chloro-2-methoxyphenyl)methanone" is an organic molecule known for its unique structural framework which includes a benzo[d][1,3]dioxole group, a 1,3,4-oxadiazole ring, and a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step processes starting with the construction of the 1,3,4-oxadiazole ring. This can be achieved via the cyclization of suitable hydrazides and carboxylic acids in the presence of dehydrating agents. Subsequent coupling reactions introduce the piperidin-1-yl and the benzo[d][1,3]dioxole moieties, followed by the incorporation of the 5-chloro-2-methoxyphenyl group. Each step requires careful control of temperature, solvent conditions, and pH to optimize yield and purity.
Industrial Production Methods: Large-scale production would necessitate the optimization of reaction conditions to ensure cost-effectiveness and sustainability. This includes selecting the appropriate solvents that are both effective and environmentally friendly, as well as utilizing catalysts that can enhance reaction rates without compromising the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions: This compound is reactive in several contexts:
Oxidation: : It can be oxidized to introduce more functional groups onto the aromatic rings.
Reduction: : Specific reduction conditions can be used to selectively reduce the oxadiazole or methanone groups.
Substitution: : Electrophilic and nucleophilic substitutions can modify the aromatic and heterocyclic rings to produce derivatives with different properties.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used under controlled temperature conditions.
Substitution: : Utilizing halogenation, nitration, or alkylation reagents in organic solvents like dichloromethane (DCM) or ethanol.
Major Products: Reactions typically yield a variety of products, including chlorinated derivatives, methoxy-substituted compounds, and other heterocyclic analogs.
Scientific Research Applications
Chemistry: This compound can serve as a building block for creating complex organic molecules used in material sciences and nanotechnology.
Biology: Its structure suggests potential biological activities, making it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine: Due to its unique molecular framework, it is explored for developing therapeutic agents, particularly in areas such as oncology and neurology.
Industry: In the materials science domain, it could be used in the development of novel polymers and as an organic semiconductor.
Mechanism of Action
The mechanism by which this compound exerts its effects largely depends on its interaction with biological macromolecules. It can bind to specific enzymes or receptors, altering their function and thereby modulating biochemical pathways. The benzo[d][1,3]dioxole and oxadiazole moieties are often involved in stabilizing these interactions through hydrogen bonding and pi-stacking interactions.
Comparison with Similar Compounds
Compared to other compounds with similar structural frameworks, "(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-chloro-2-methoxyphenyl)methanone" stands out due to the specific substitution pattern on the phenyl ring and the presence of the methoxy group. This grants it unique physical and chemical properties, such as higher polarity and specific binding affinities in biological systems.
Similar Compounds
(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-chloro-2-methoxyphenyl)methanone
(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methoxy-2-chlorophenyl)methanone
Properties
IUPAC Name |
[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5/c1-28-17-7-5-15(23)10-16(17)22(27)26-8-2-3-14(11-26)21-25-24-20(31-21)13-4-6-18-19(9-13)30-12-29-18/h4-7,9-10,14H,2-3,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKZRWXXCUTCRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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